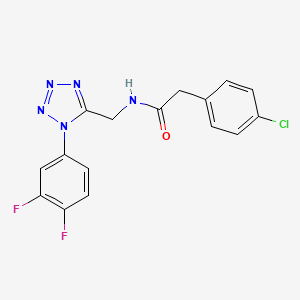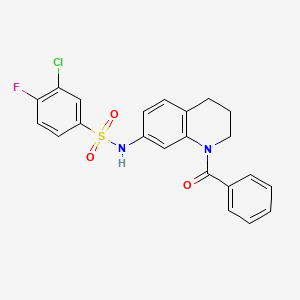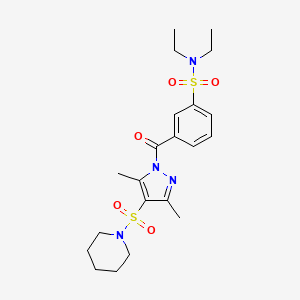
3-(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring a piperidine and pyrazole moiety
Preparation Methods
The synthesis of 3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their functionalization and coupling. Common synthetic routes include:
Hydrogenation: Using cobalt, ruthenium, or nickel-based nanocatalysts to hydrogenate pyridine derivatives.
Cyclization and Annulation: Forming the piperidine ring through cyclization reactions.
Multicomponent Reactions: Utilizing multicomponent reactions to introduce various functional groups.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation and Reduction: The piperidine and pyrazole rings can be oxidized or reduced under specific conditions.
Substitution Reactions: The sulfonyl and carbonyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: Suzuki–Miyaura coupling is a common method to form carbon-carbon bonds in this compound.
Scientific Research Applications
3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs due to its piperidine and pyrazole moieties, which are common in pharmaceuticals.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Research: It is used to study the biological activity of piperidine and pyrazole derivatives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine and pyrazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
- 1-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERIDINE
- 4-(3,5-DIMETHYL-1-PIPERIDINYL)-1-(4-METHYLBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE
- 1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-3,5-DIMETHYL-1H-PYRAZOLE
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE.
Properties
Molecular Formula |
C21H30N4O5S2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C21H30N4O5S2/c1-5-23(6-2)31(27,28)19-12-10-11-18(15-19)21(26)25-17(4)20(16(3)22-25)32(29,30)24-13-8-7-9-14-24/h10-12,15H,5-9,13-14H2,1-4H3 |
InChI Key |
GLWFCMPXBCFBFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


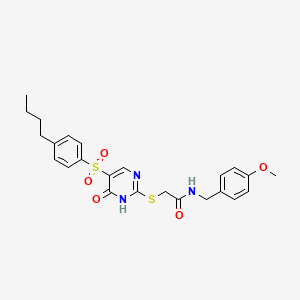
![3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine](/img/structure/B14972162.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B14972168.png)
![N-(2-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972181.png)
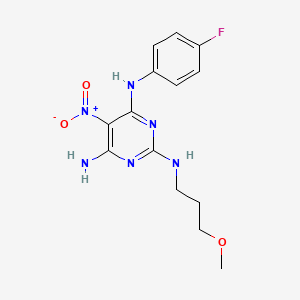
![N-(3,5-dichlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14972193.png)

![N1-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B14972211.png)
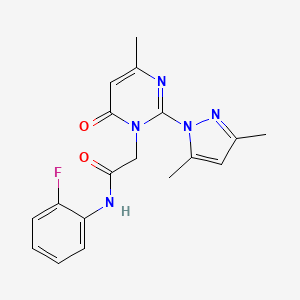
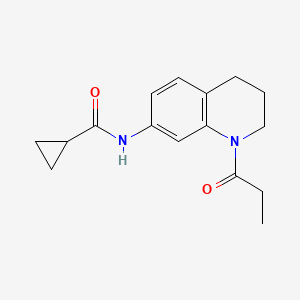
![6-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972226.png)
